BenchChemオンラインストアへようこそ!

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol (CAS 2279123-98-5; molecular formula C₁₁H₉BrF₃NO; molecular weight 308.09 g/mol) is a poly-substituted indole derivative that simultaneously incorporates an N1-trifluoroethyl group, a C6-bromine atom, and a C4-hydroxymethyl substituent on the indole core. The compound belongs to a therapeutically relevant chemical space explored in kinase inhibitor, integrin antagonist, and nuclear receptor modulator programs.

Molecular Formula C11H9BrF3NO
Molecular Weight 308.09 g/mol
Cat. No. B13723573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol
Molecular FormulaC11H9BrF3NO
Molecular Weight308.09 g/mol
Structural Identifiers
SMILESC1=CN(C2=CC(=CC(=C21)CO)Br)CC(F)(F)F
InChIInChI=1S/C11H9BrF3NO/c12-8-3-7(5-17)9-1-2-16(10(9)4-8)6-11(13,14)15/h1-4,17H,5-6H2
InChIKeyIZMAKRSWPAYFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol: Structural Identity, Physicochemical Profile & Procurement-Grade Characterization


[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol (CAS 2279123-98-5; molecular formula C₁₁H₉BrF₃NO; molecular weight 308.09 g/mol) is a poly-substituted indole derivative that simultaneously incorporates an N1-trifluoroethyl group, a C6-bromine atom, and a C4-hydroxymethyl substituent on the indole core . The compound belongs to a therapeutically relevant chemical space explored in kinase inhibitor, integrin antagonist, and nuclear receptor modulator programs [1]. Its unique substitution pattern creates a differentiated physicochemical and reactivity profile that distinguishes it from simpler mono-substituted or regioisomeric analogs, making it a strategic building block for medicinal chemistry campaigns where bromine-mediated cross-coupling and trifluoroethyl-driven pharmacokinetic modulation must be combined in a single intermediate [2].

Why [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol Cannot Be Replaced by Simpler Indole Analogs in Procurement Specifications


Generic substitution with mono-functional indole analogs—such as (6-bromo-1H-indol-4-yl)methanol (CAS 107650-24-8, missing the N1-trifluoroethyl group) or 1-(2,2,2-trifluoroethyl)-1H-indole (CAS 90732-29-9, lacking the C6-bromine and C4-hydroxymethyl) —is chemically invalid because each substituent independently controls a distinct functional parameter essential for downstream applications. The N1-trifluoroethyl group is a recognized bioisostere that modulates lipophilicity, metabolic stability, and membrane permeability ; the C6-bromine serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi, Buchwald-Hartwig) [1]; and the C4-hydroxymethyl group provides a site for further derivatization (oxidation, esterification, or etherification) without requiring protecting group manipulation at N1 or C6 . Removing any one of these three functional elements eliminates the orthogonal reactivity that makes this compound a versatile intermediate, forcing the user to undertake additional synthetic steps and increasing cost, timeline, and impurity burden.

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol: Quantified Differentiation Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Non-Fluorinated Analog (6-Bromo-1H-indol-4-yl)methanol

The target compound carries a molecular weight of 308.09 g/mol and a heavy atom count of 17 (including 3 fluorine atoms), compared to 226.07 g/mol and 12 heavy atoms for the non-fluorinated analog (6-bromo-1H-indol-4-yl)methanol (CAS 107650-24-8) . The 82.02 g/mol mass increment introduced by the trifluoroethyl group provides a measurable shift in both chromatographic retention and ligand efficiency calculations. While this mass penalty must be considered in lead optimization triage, the trifluoroethyl motif is a well-precedented strategy for blocking metabolically labile N-H positions and modulating logP without introducing additional hydrogen bond donors or acceptors . For procurement decisions, this means the target compound cannot be approximated by purchasing the cheaper, lower molecular weight non-fluorinated analog and attempting late-stage N-alkylation, which often suffers from poor regioselectivity and competing O-alkylation at the C4-hydroxymethyl group.

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Regioisomeric Bromine Placement: C6-Bromo vs. C5-Bromo Differentiation in Trifluoroethyl-Indole Series

Within the 1-(2,2,2-trifluoroethyl)indole series, bromine regioisomerism critically determines both the electronic environment of the indole ring and the synthetic accessibility of downstream derivatives. The target compound (6-bromo) has a molecular weight of 308.09 g/mol, whereas the 5-bromo regioisomer (5-Bromo-1-(2,2,2-trifluoroethyl)indole, CAS 1219741-45-3) has a molecular weight of 278.07 g/mol—a difference of 30.02 g/mol attributable to the additional C4-hydroxymethyl group on the target compound . Beyond the mass difference, C6-bromination places the halogen para to the indole nitrogen and ortho to the C4 substituent, creating an electronically distinct cross-coupling partner compared to the C5-bromo isomer. Palladium-catalyzed transformations at C6 proceed under different oxidative addition and transmetallation rates than at C5 due to the differential electron density distribution across the indole π-system [1]. Additionally, the C6-bromo position in 6-bromoindole has been explicitly demonstrated as a competent coupling partner in Negishi cyanation, achieving >99% ee in the synthesis of a selective glucocorticoid receptor modulator, establishing the synthetic utility of this specific regioisomer [2].

Synthetic Chemistry Structure-Activity Relationship (SAR) Cross-Coupling

C4-Hydroxymethyl as a Differentiating Functional Handle vs. C4-Carboxylic Acid Analog

The target compound bears a primary alcohol (-CH₂OH) at C4 (MW 308.09), whereas the structurally closest commercially cataloged analogs are the C4-carboxylic acid (6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid, CAS 2279122-30-2, MW 322.08) and the C4-carboxylic acid methyl ester (MW ~336.10) . The alcohol oxidation state provides synthetic optionality that neither the carboxylic acid nor the ester can easily recapitulate: the hydroxymethyl group can be selectively oxidized to the aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement, or directly used in Mitsunobu and etherification reactions—all without affecting the N1-trifluoroethyl or C6-bromo functionalities . In contrast, reduction of the carboxylic acid to the alcohol requires strong reducing agents (e.g., LiAlH₄ or BH₃) that may compromise the trifluoroethyl group or debrominate the indole ring [1]. Procurement of the alcohol form thus saves a synthetic step and eliminates a reduction step that carries chemoselectivity risk.

Synthetic Versatility Protecting Group Strategy Parallel Library Synthesis

Lipophilicity Modulation: Trifluoroethyl vs. N-Unsubstituted vs. N-Ethyl Indole Analogs

The N1-trifluoroethyl group is a well-characterized structural motif that modulates lipophilicity in a manner distinct from N-ethyl or N-H indoles. The parent compound 1-(2,2,2-trifluoroethyl)-1H-indole exhibits a measured logP (octanol-water) of 3.5 . While experimentally determined logP data for the target compound itself are not publicly disclosed, Additive Fragment (CLOGP)-based estimates indicate that the N1-CH₂CF₃ group contributes approximately +0.7 to +0.9 log units relative to the N-H indole and approximately +0.3 to +0.5 log units relative to the N-ethyl analog, while uniquely adding three metabolically stable C-F bonds that resist oxidative N-dealkylation—a common metabolic clearance pathway for N-alkyl indoles [1]. This combination of moderate lipophilicity enhancement with metabolic shielding cannot be achieved by any N-alkyl alternative (methyl, ethyl, isopropyl), making the trifluoroethyl motif an essential design element when both target engagement (often requiring balanced logP) and metabolic stability are required [2].

Physicochemical Property Optimization ADME Drug Design

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol: Evidence-Linked Research Application Scenarios


Kinase Inhibitor Lead Optimization: Selective TrkA and IDO1 Inhibitor Scaffold Construction

Indole derivatives bearing a trifluoroethyl group at N1 have been characterized as potent kinase inhibitors, with specific examples showing IC₅₀ values of 40.6 nM against TrkA kinase in ELISA-based assays and indole-based IDO1 inhibitors achieving IC₅₀ values of 13–16 nM in cellular assays [1]. The target compound's orthogonal reactivity—bromine at C6 for cross-coupling diversification and hydroxymethyl at C4 for linker attachment—enables systematic exploration of kinase selectivity pockets without introducing additional post-coupling functionalization steps [2]. This makes it a preferred intermediate for structure-based drug design campaigns targeting kinase selectivity profiles where both hinge-binding and solvent-exposed region modifications are required simultaneously [3].

Glucocorticoid Receptor Modulator Synthesis: Enantioselective Building Block for Radioisotope Labeling

6-Bromoindole has been established as a competent substrate for cinchona alkaloid-catalyzed enantioselective addition to ethyl trifluoropyruvate, achieving >99% enantiomeric excess in the synthesis of a carbon-14-labeled selective glucocorticoid receptor modulator [1]. The N1-trifluoroethyl group in the target compound pre-installs a motif that appears in the final clinical candidate structure, while the C6-bromine enables subsequent Negishi cyanation to install the nitrile group required for receptor binding [2]. For radiosynthesis programs, purchasing the pre-assembled N1-trifluoroethyl-6-bromo intermediate eliminates two synthetic steps from the radioactive synthesis sequence, substantially reducing radiochemical yield losses and operator radiation exposure.

Parallel Library Synthesis: Multi-Directional Functionalization for High-Throughput Medicinal Chemistry

The simultaneous presence of three chemically addressable functional groups—C6-Br for palladium-catalyzed cross-coupling, C4-CH₂OH for esterification/etherification/oxidation, and the N1-CH₂CF₃ group as a fixed pharmacokinetic modifier [1]—makes this compound a strategic core scaffold for parallel library synthesis. Unlike mono-functional analogs that require iterative protection/deprotection cycles, this compound supports convergent synthetic strategies: Suzuki coupling at C6 can be performed orthogonally to manipulations at C4, enabling the generation of diverse compound arrays without protecting group chemistry [2]. The N1-trifluoroethyl group's metabolic stability advantage (documented across multiple indole-based inhibitor programs [3]) provides a consistent pharmacokinetic baseline across the library, reducing the confounding variables when interpreting SAR data from in vivo efficacy studies.

Integrin Antagonist Development: C4-Hydroxymethyl Intermediate for αvβ3/αvβ5 Antagonist Synthesis

Patent literature (JP4615826B2) documents that substituted indoles bearing C4-functionalized side chains exhibit integrin antagonist activity relevant to osteoporosis, tumor metastasis, and diabetic retinopathy [1]. The C4-hydroxymethyl group in the target compound provides a direct conjugation handle for attaching carbamate, ether, or ester-linked pharmacophoric elements required for integrin binding, while the trifluoroethyl group enhances metabolic stability—a key requirement for chronic dosing indications [2]. For procurement in integrin-targeted programs, this compound eliminates the need to protect/deprotect the indole N-H or perform late-stage N-alkylation, which is notoriously low-yielding on electron-deficient indole substrates bearing a C6-bromine substituent.

Quote Request

Request a Quote for [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.